NOTUM Inhibitory Potency: Core Fragment Baseline vs. Elaboration Potential
The 2-phenoxyacetamide core (R = H) inhibits NOTUM with an IC₅₀ of 33 μM [1]. Although direct NOTUM IC₅₀ data for the target compound are absent from the public domain, the target compound retains the intact 2-phenoxyacetamide pharmacophore and adds a hydroxyethoxy-oxolane extension that projects into the solvent-exposed region of the NOTUM palmitoleate pocket, as inferred from the co-crystal structure of isoquinoline 45 (PDB 6R8R) [2]. This vector is identical to the growth trajectory that yielded indazole 38 (IC₅₀ 0.032 μM, a >1,000-fold improvement) [1].
| Evidence Dimension | NOTUM enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; retains 2-phenoxyacetamide pharmacophore with solvent-facing hydroxyethoxy extension |
| Comparator Or Baseline | 2-Phenoxyacetamide fragment (hit 3): IC₅₀ = 33 μM; Indazole 38: IC₅₀ = 0.032 μM |
| Quantified Difference | Fragment-to-lead improvement >1,000-fold achieved via elaboration at the same vector occupied by the target compound's hydroxyethoxy-oxolane group |
| Conditions | NOTUM carboxylesterase biochemical assay; fluorescence-based substrate turnover; recombinant human NOTUM |
Why This Matters
The target compound provides a pre-installed solubility-handle at the growth vector validated by the NOTUM lead optimization series, enabling direct SAR exploration without de novo synthesis of the oxolane linker.
- [1] Atkinson BN, Steadman D, Zhao Y, et al. Discovery of 2-phenoxyacetamides as inhibitors of the Wnt-depalmitoleating enzyme NOTUM from an X-ray fragment screen. MedChemComm. 2019;10(8):1361-1369. View Source
- [2] RCSB PDB 6R8R: Structure of the Wnt deacylase Notum in complex with isoquinoline 45. Deposited 2019-04-02. View Source
